Acetylisobutyryl peroxide

Description

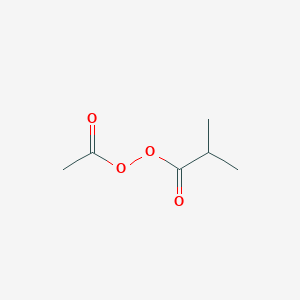

Overview of Diacyl Peroxide Structure and Chemical Reactivity Principles

The general structure of a diacyl peroxide can be represented as R-C(O)-O-O-C(O)-R', where R and R' are organic groups. numberanalytics.com The nature of these "R" groups significantly influences the compound's stability and reactivity. The defining characteristic of diacyl peroxides is the relatively weak oxygen-oxygen single bond. wikipedia.org This bond has a dissociation energy of approximately 45–50 kcal/mol (190–210 kJ/mol), which is considerably weaker than C-C, C-H, and C-O bonds. wikipedia.org

This inherent weakness of the O-O bond is the foundation of their chemical reactivity. Upon the input of energy, typically in the form of heat or light, this bond undergoes homolytic cleavage, breaking apart to form two acyloxy radicals (R-COO•). numberanalytics.com These radicals are highly reactive species that can initiate further chemical reactions. The decomposition of diacyl peroxides can also proceed through decarboxylation of the acyloxy radical, which results in the formation of an alkyl or aryl radical and carbon dioxide. numberanalytics.comrsc.org This ability to generate a variety of radical species makes diacyl peroxides versatile reagents in organic chemistry.

Historical Context of Organic Peroxide Discovery and Application in Chemical Sciences

The history of peroxides dates back to 1799, when Alexander von Humboldt synthesized barium peroxide. chemicals.co.uk This was followed by the isolation of hydrogen peroxide in 1818 by the French chemist Louis Jacques Thénard, who initially named it "oxygenated water". chemicals.co.uknorsepure.comproakademia.eu Thénard's work laid the groundwork for the exploration of peroxide chemistry. Throughout the 19th century, further advancements were made, including the first large-scale production of hydrogen peroxide in Berlin in 1873 and the extraction of pure hydrogen peroxide by Richard Wolffenstein in the 1890s. chemicals.co.uk

The 20th century saw a significant expansion in the applications of organic peroxides. They were first utilized as initiators in polymerization reactions in the early 1900s. numberanalytics.com In the 1930s, the development of the anthraquinone (B42736) process provided a more efficient method for producing hydrogen peroxide, which is still in use today. wikipedia.orgnih.gov From the 1960s onwards, extensive research was conducted on using organic peroxides to modify polymers, leading to new materials with improved properties. rmix.it Today, organic peroxides are indispensable in various sectors, including the chemical, plastics, and rubber industries, where they are used as initiators for polymerization, curing agents, and in numerous organic syntheses. iloencyclopaedia.org

Significance of Acetylisobutyryl Peroxide within the Broader Scope of Organic Peroxide Research

Within the large family of diacyl peroxides, this compound holds a specific place. Its asymmetrical structure, with an acetyl group on one side of the peroxide bridge and an isobutyryl group on the other, leads to a nuanced reactivity profile. While not as commonly cited in general literature as symmetrical peroxides like benzoyl peroxide or diacetyl peroxide, its study contributes to a deeper understanding of how structural variations within the diacyl peroxide class influence decomposition pathways and radical generation. Research into such asymmetrical peroxides is crucial for fine-tuning the initiation process in polymerization and for developing more selective reagents in organic synthesis. The investigation of compounds like this compound allows chemists to explore the subtle electronic and steric effects that govern the stability and reactivity of the peroxide bond, thereby expanding the synthetic utility of this important class of molecules.

Structure

2D Structure

Properties

CAS No. |

25424-50-4 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

acetyl 2-methylpropaneperoxoate |

InChI |

InChI=1S/C6H10O4/c1-4(2)6(8)10-9-5(3)7/h4H,1-3H3 |

InChI Key |

PYFPOGNWBCNPEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Acetylisobutyryl Peroxide and Analogous Diacyl Peroxides

Established Synthetic Pathways for Acyl Peroxides

The traditional synthesis of diacyl peroxides, including unsymmetrical ones like acetylisobutyryl peroxide, typically involves the reaction of an acyl chloride or acid anhydride (B1165640) with a source of peroxide, such as hydrogen peroxide or a peroxy acid.

A common route to unsymmetrical diacyl peroxides is the reaction of an acyl chloride with a peroxy acid. This method allows for the controlled introduction of two different acyl groups. For instance, the synthesis of an unsymmetrical diacyl peroxide can be achieved by reacting isobutyryl chloride with peroxyacetic acid. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Another established method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the condensation of a carboxylic acid and a peroxy acid. This approach avoids the need for highly reactive acyl chlorides.

The table below summarizes established methods for the synthesis of diacyl peroxides.

| Reagents | Product Type | General Conditions |

| Acyl Chloride + Hydrogen Peroxide | Symmetrical Diacyl Peroxide | Alkaline medium |

| Acid Anhydride + Hydrogen Peroxide | Symmetrical Diacyl Peroxide | Basic conditions |

| Acyl Chloride + Peroxy Acid | Unsymmetrical Diacyl Peroxide | Presence of a base |

| Carboxylic Acid + Peroxy Acid + DCC | Unsymmetrical Diacyl Peroxide | Inert solvent |

Novel Approaches in Peroxide Synthesis via Substitution and Oxidation Reactions

Recent research has focused on developing more efficient and selective methods for peroxide synthesis. One such approach is the photolysis of amino acid-derived symmetrical and unsymmetrical diacyl peroxides. This method, conducted at low temperatures (-78 to -196 °C) with 254 nm light, allows for the generation of various bis(amino acids) in a concise manner. mdpi.com

Furthermore, the in situ generation of diacyl peroxides from aliphatic acids and hydrogen peroxide (H₂O₂) has been utilized as a source for alkyl radicals. These radicals can then participate in subsequent reactions, such as the copper(I)-catalyzed cross-coupling with H-P(O) compounds to form alkylated phosphorous compounds. organic-chemistry.org

Catalytic Strategies in Diacyl Peroxide Synthesis

Catalysis offers a powerful tool for the synthesis of diacyl peroxides, often providing milder reaction conditions and improved selectivity.

Transition metal catalysis has emerged as a significant area of research. For example, manganese(II) acetate (B1210297) (Mn(OAc)₂) has been shown to catalyze the C-H functionalization of imidazole (B134444) N-oxides using diacyl peroxides as an alkyl source. acs.orgacs.org The reaction proceeds through the formation of a catalytic Mn(IV)/Mn(III) species. acs.orgacs.org The optimized conditions for the reaction between 2,2-dimethyl-4-phenyl-2H-imidazole N-oxide and valeroyl peroxide were found to be Mn(OAc)₂·4H₂O (0.2 equiv) in trifluoroethanol (TFE) at 80 °C for 8 hours, yielding the alkylated product in 82% yield. acs.orgacs.org Other transition metals like copper, iron, and cobalt have also been investigated for the peroxidation of β-dicarbonyl compounds. uni-regensburg.de

Photoredox catalysis using dyes like Eosin Y provides a metal-free alternative for peroxide synthesis. organic-chemistry.org Eosin Y, a low-cost and readily available dye, can catalyze benzylic hydroperoxidation using a blue LED light source and molecular oxygen as a sustainable oxidant. organic-chemistry.org The proposed mechanism involves the excited state of Eosin Y abstracting a hydrogen atom to generate a radical intermediate, which then reacts with oxygen. wpunj.edu

The table below presents examples of catalytic methods for peroxide synthesis.

| Catalyst | Reactants | Product Type | Key Conditions | Yield |

| Mn(OAc)₂·4H₂O | Imidazole N-oxide, Diacyl Peroxide | Alkylated Imidazole N-oxide | TFE, 80 °C, 8 h | up to 89% acs.orgacs.org |

| Eosin Y | Benzylic C-H compounds, O₂ | Hydroperoxides, Acyl Peroxides | Blue LED, Room Temperature | Good yields organic-chemistry.org |

| Copper(I) Iodide | Aliphatic Acids, H₂O₂, H-P(O) compounds | Alkylated Phosphorous Compounds | In situ peroxide generation | Good yields organic-chemistry.org |

Green Chemistry Principles in Peroxide Preparation

The principles of green chemistry are increasingly being applied to the synthesis of peroxides to develop more environmentally benign processes. A key focus is the use of safer reagents and solvents.

Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. acs.org The direct synthesis of H₂O₂ from O₂ and H₂ is an area of active research, aiming to replace the energy-intensive anthraquinone (B42736) process which is not considered a green method. acs.org

Phase-transfer catalysis (PTC) represents another green approach. The use of a tri-liquid system with polyethylene (B3416737) glycol as a phase-transfer catalyst allows for the efficient synthesis of dialkyl peroxides from alkyl hydroperoxides and alkyl bromides. mdpi.com This method facilitates easy separation and reuse of the catalyst. mdpi.com Combining PTC with ultrasound has been shown to significantly reduce reaction times from 5 hours (with magnetic stirring) to 1.5 hours, while achieving high yields (70-99%). mdpi.com

Furthermore, conducting reactions in water, a benign solvent, is a cornerstone of green chemistry. Iodine-catalyzed dioxygenation of aryl alkenes to form vicinal diols has been successfully demonstrated in water using tert-butylhydroperoxide (TBHP) as the oxidant. organic-chemistry.org This protocol is noted for being efficient, sustainable, and operationally simple. organic-chemistry.org

| Green Chemistry Approach | Reactants | Catalyst/Conditions | Key Advantage |

| Use of H₂O₂ | Aliphatic Acids | In situ generation | Water as the main byproduct |

| Phase-Transfer Catalysis | Alkyl Hydroperoxide, Alkyl Bromide | Polyethylene Glycol, Ultrasound | Catalyst recyclability, reduced reaction time |

| Reaction in Water | Aryl Alkenes, TBHP | Iodine | Use of a benign solvent |

Mechanistic Investigations of Acetylisobutyryl Peroxide Decomposition

Unimolecular Thermal Decomposition Pathways and Kinetics

The thermal decomposition of acetylisobutyryl peroxide in solution is a first-order reaction, primarily driven by the homolytic cleavage of the weak peroxide bond. This process initiates a cascade of radical reactions.

The initial and rate-determining step in the thermal decomposition of this compound is the homolytic scission of the oxygen-oxygen bond. This bond is inherently weak due to the repulsion between the lone pairs of electrons on the adjacent oxygen atoms. The unimolecular decomposition generates a geminate radical pair, consisting of an acetyloxy radical and an isobutyryloxy radical, held within a solvent cage. nih.gov

Reaction: (CH₃CO)OO(OC(CH₃)₂) → [CH₃COO• •OOC(CH₃)₂]cage

Studies on analogous diacyl peroxides, such as acetyl benzoyl peroxide, using techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP), have provided evidence for the formation of such geminate radical pairs. researchgate.net The polarization of nuclear spins observed in the reaction products is a hallmark of radical pair mechanisms.

Following their formation, the primary acyloxy radicals can undergo several subsequent reactions, primarily decarboxylation, to form more stable secondary radicals.

Decarboxylation of Acetyloxy Radical: CH₃COO• → CH₃• + CO₂

Decarboxylation of Isobutyryloxy Radical: (CH₃)₂CHCOO• → (CH₃)₂CH• + CO₂

The rate of decarboxylation is dependent on the stability of the resulting alkyl or aryl radical. For instance, the isobutyryloxy radical is expected to decarboxylate readily to form the relatively stable isopropyl radical. The methyl radical is formed from the acetyloxy radical. These newly formed radicals can then initiate further reactions, such as polymerization or hydrogen abstraction from the solvent.

The products formed from the decomposition of acetyl benzoyl peroxide, a related unsymmetrical diacyl peroxide, include those arising from the cross-coupling of the initial radicals, further supporting the radical fragmentation pathway. nih.gov

Catalytic Decomposition Mechanisms

The decomposition of this compound can be significantly accelerated by the presence of catalysts, which provide alternative reaction pathways with lower activation energies.

Transition metal ions, particularly those capable of undergoing one-electron redox cycles such as copper(I)/copper(II), are effective catalysts for the decomposition of diacyl peroxides. The catalytic cycle is believed to involve an initial electron transfer from the metal ion to the peroxide, leading to the cleavage of the O-O bond.

While a specific mechanism for this compound is not detailed in the available literature, a general mechanism for copper-catalyzed decomposition of diacyl peroxides can be proposed:

Reductive Cleavage: (CH₃CO)OO(OC(CH₃)₂) + Cu⁺ → CH₃COO⁻ + (CH₃)₂CHCOO• + Cu²⁺ or (CH₃CO)OO(OC(CH₃)₂) + Cu⁺ → (CH₃)₂CHCOO⁻ + CH₃COO• + Cu²⁺

Radical Decarboxylation: The acyloxy radicals formed undergo decarboxylation as described in the thermal decomposition section.

Regeneration of Catalyst: The Cu²⁺ ion can be reduced back to Cu⁺ by another peroxide molecule or another species in the reaction mixture, thus completing the catalytic cycle.

The specific products and the efficiency of the catalysis depend on the nature of the metal catalyst, the solvent, and the structure of the peroxide.

Enzymes, particularly peroxidases, are known to catalyze the decomposition of peroxides, most notably hydrogen peroxide. While the direct enzymatic decomposition of this compound is not well-documented, general principles of peroxidase action can be considered.

Peroxidases typically contain a heme cofactor which cycles through different oxidation states. A plausible, though hypothetical, mechanism for the decomposition of this compound by a peroxidase could involve:

Oxidation of the Enzyme: The peroxide oxidizes the resting state of the enzyme (Fe³⁺) to a higher oxidation state, Compound I (a ferryl oxo species, Fe⁴⁺=O, with a porphyrin radical cation).

Reduction of the Enzyme: Compound I is then reduced back to the resting state in two single-electron steps by substrate molecules, which in this case could be other organic molecules present in the system, leading to their oxidation.

It is also known that some hydrolases can catalyze the hydrolysis of the ester-like bonds in diacyl peroxides, though this is a different process from the radical decomposition. mdpi.comnih.govnih.gov

Photolytic Decomposition Phenomena

The decomposition of this compound can also be initiated by the absorption of ultraviolet (UV) light. The energy from the absorbed photon is sufficient to cause the homolytic cleavage of the O-O bond, similar to thermal decomposition.

Photodissociation: (CH₃CO)OO(OC(CH₃)₂) + hν → [CH₃COO• •OOC(CH₃)₂]cage

The quantum yield for the photodissociation of the O-O bond in similar acyl peroxides has been found to be in the range of 0.12–0.14. researchgate.net The subsequent reactions of the generated acyloxy radicals, including decarboxylation and reactions with the solvent, are similar to those observed in thermal decomposition.

The efficiency and products of photolytic decomposition can be influenced by the wavelength of the incident light and the presence of photosensitizers.

Solvent Effects on Decomposition Kinetics and Mechanisms

The polarity of the solvent can also play a role, potentially influencing the stability of the transition state during the homolytic cleavage of the oxygen-oxygen bond. However, without specific experimental data on this compound, a definitive statement on the precise impact of solvent polarity on its decomposition mechanism cannot be conclusively made. It is an area that warrants further focused investigation to fully characterize the reaction dynamics.

Influence of Initiator System Composition on Decomposition Dynamics

The composition of the initiator system, particularly the initial concentration of this compound, has a direct impact on the decomposition dynamics. In many applications, this compound is part of a broader resin or polymer formulation. google.com The presence of other components, such as monomers or cross-linking agents, can influence the decomposition process. google.com

Radical Chemistry and Reaction Dynamics Initiated by Acetylisobutyryl Peroxide

Generation and Characterization of Acetyl and Isobutyryl Radicals

The primary radical-generating step from acetylisobutyryl peroxide is the homolytic scission of the oxygen-oxygen bond, yielding acyloxy radicals. These radicals can then undergo subsequent reactions, most notably decarboxylation, to form alkyl radicals. However, the initial acyl radicals can be generated from various precursors, including the reaction of acetyl chloride with sodium atoms, and have been characterized by spectroscopic techniques. nih.govrsc.org

Electron spin resonance (ESR) spectroscopy has been instrumental in the characterization of acyl radicals like the acetyl radical. rsc.orglibretexts.orgethernet.edu.et Studies have shown that both acetyl and benzoyl radicals are σ-type radicals, with the unpaired electron residing primarily in an sp-hybridized orbital on the carbonyl carbon. rsc.org This gives them a distinct electronic structure and reactivity. The ESR spectra provide valuable information on the g-tensor and hyperfine coupling constants, which are characteristic of the radical's structure. rsc.orgnih.gov For the acetyl radical, hyperfine coupling to the methyl protons is observed, providing further insight into its electronic and geometric structure. rsc.org

Below is a table summarizing the ESR spectral data for the acetyl radical.

| Parameter | Value | Reference |

|---|---|---|

| g-tensor (principal values) | g_x = 2.0016, g_y = 2.0007, g_z = 1.9955 | rsc.org |

| 13C Hyperfine Coupling (carbonyl) | A_x = 153 G, A_y = 123 G, A_z = 120 G | rsc.org |

| Proton Hyperfine Coupling (methyl) | Isotropic value of 16.4 Oe |

Elementary Radical Reactions: Addition, Abstraction, and Rearrangement

Once generated, acetyl and isobutyryl radicals engage in a variety of elementary reactions that propagate the radical chain. These reactions can be broadly categorized as addition, abstraction, and rearrangement. koreascience.krmdpi.comacs.org

Addition Reactions: Acyl radicals can add to unsaturated systems like alkenes and alkynes. libretexts.orgmasterorganicchemistry.compressbooks.pub This Giese-type addition is a powerful method for forming carbon-carbon bonds. The addition of a radical to a double bond is regioselective, typically occurring to give the more stable radical intermediate. libretexts.org For instance, the addition of an acetyl radical to an alkene will generate a new carbon-centered radical that can participate in subsequent reactions. nih.gov

Rearrangement Reactions: Acyl radicals can also undergo rearrangement reactions, although these are less common than for carbocations. nih.govbyjus.com One notable rearrangement is the Wolff rearrangement of acyl carbenes to ketenes, which is a key step in the Arndt-Eistert reaction. libretexts.org While direct 1,2-shifts are generally unfavorable for radicals, more complex rearrangement pathways can occur. acs.org

The following table summarizes these elementary radical reactions.

| Reaction Type | Description | Example |

|---|---|---|

| Addition | The radical adds to a multiple bond (e.g., C=C, C≡C). | Acetyl radical + Ethene → 2-Oxobutyl radical |

| Abstraction | The radical removes an atom (typically H) from another molecule. | Isobutyryl radical + Dodecane → Isobutyraldehyde + Dodecyl radical |

| Rearrangement | The radical undergoes a structural reorganization. | Intramolecular cyclization of an acyl radical containing a double bond. rsc.org |

Peroxy Radical Recombination and Cross-Reactions

In the presence of oxygen, acetyl and isobutyryl radicals can be trapped to form the corresponding acylperoxy radicals. These peroxy radicals are key intermediates in atmospheric chemistry and combustion. copernicus.orgnih.gov They can undergo self-recombination or cross-reactions with other peroxy radicals. nih.govrsc.org These reactions are generally fast and can either propagate or terminate the radical chain. nih.gov

The recombination of peroxy radicals is thought to proceed through the formation of a transient tetroxide intermediate (ROOOOR'). nih.govrsc.org This intermediate can then decompose through various channels. For acylperoxy radicals, the self-reaction rate constants are significantly higher than those for many alkylperoxy radicals. copernicus.orgcopernicus.org The reaction of acetylperoxy radicals with other peroxy radicals, such as methylperoxy radicals, is also very rapid. mdpi.com

Below is a table of selected rate constants for acetylperoxy radical reactions.

| Reaction | Rate Constant (k) in cm³ molecule⁻¹ s⁻¹ | Reference |

|---|---|---|

| CH₃C(O)O₂• + CH₃C(O)O₂• | (1.3 ± 0.3) x 10⁻¹¹ | mdpi.com |

| CH₃C(O)O₂• + CH₃O₂• | (2.0 ± 0.4) x 10⁻¹¹ | mdpi.com |

| General Acyl RO₂ Cross-Reaction | (1.5 ± 0.3) x 10⁻¹¹ | copernicus.orgcopernicus.org |

Computational Studies of Radical Intermediates and Transition States

Computational chemistry provides invaluable insights into the structures, energetics, and reaction pathways of radical intermediates and their transition states. acs.org Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) are used to model these transient species. koreascience.kracs.orgnih.gov

For the acetyl radical and its reaction with oxygen, computational studies have determined the thermochemical properties of reactants, intermediates, and products. acs.orgresearchgate.net These calculations have elucidated the reaction mechanism, showing that the acetyl radical adds to O₂ to form a peroxy radical in a deep potential well. acs.org The subsequent isomerization and decomposition pathways of this peroxy radical have also been mapped out, providing activation energies for key steps. acs.org

Computational studies on the addition of the acetyl radical to acetylene (B1199291) have predicted an energy barrier of 39.6 kJ mol⁻¹ for the preferred reaction pathway. koreascience.kr Similar studies on intramolecular homolytic addition reactions of acyl radicals have provided activation energies and rate constants for cyclization reactions. rsc.org

The following table presents some key findings from computational studies on acyl and acylperoxy radicals.

| Reaction/Process | Computational Method | Calculated Value (Energy in kJ/mol or kcal/mol) | Reference |

|---|---|---|---|

| Acetyl radical + Acetylene → Addition Transition State | CCSD(T)/cc-pVDZ//BHandHLYP/cc-pVDZ | ΔE₁ = 39.6 kJ mol⁻¹ | koreascience.kr |

| Acetyl radical + O₂ → Acetylperoxy radical | CBSQ | Well depth of 35 kcal/mol | acs.org |

| Acetylperoxy radical → C•H₂C(O)OOH (Isomerization) | CBSQ | Eₐ = 26.42 kcal/mol | acs.org |

| 5-exo Acyl Radical Cyclization | G3(MP2)-RAD | Eₐ = 24–37 kJ mol⁻¹ | rsc.org |

| Acylperoxy Radical 1,6 H-shift | ROHF-ROCCSD(T)-F12a/VDZ-F12//ωB97X-D/aug-cc-pVTZ | Rate coefficients of 10⁻² to 10⁻¹ s⁻¹ | nih.govrsc.org |

Kinetic Studies of Radical Propagation and Termination

Propagation: Radical propagation steps involve the reaction of a radical with a non-radical molecule to produce a new radical. researchgate.net An example is the reaction of an acetyl radical with a chlorine molecule, which has a measured rate constant. capes.gov.br The rates of these reactions determine the efficiency of the chain process.

Termination: Radical termination occurs when two radicals combine or disproportionate, leading to the formation of non-radical products and the cessation of the radical chain. researchgate.netcmu.educanterbury.ac.nzcmu.eduyoutube.com The rate of termination is often diffusion-controlled, especially in viscous media. The self-reaction of acetylperoxy radicals is a key termination pathway in certain systems. mdpi.com

The table below provides kinetic data for selected propagation and termination reactions involving acetyl and related radicals.

| Reaction | Rate Constant (k) at 296 K | Technique | Reference |

|---|---|---|---|

| CH₃CO• + O₃ → Products | (4.4 ± 0.5) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Cavity Ring-Down Spectroscopy | |

| CH₃C(O)O₂• + CH₃C(O)O₂• → Products | (1.3 ± 0.3) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Laser Photolysis-cw-CRDS | mdpi.com |

| CH₃C(O)O₂• Self-decay | 1.82 s⁻¹ (first-order) | Not specified | oup.com |

| CH₃CO• + Cl₂ → CH₃COCl + Cl• | 2.8 x 10⁻¹¹ e⁽⁻⁴⁷/T⁾ cm³ s⁻¹ | Time-resolved UV spectroscopy | capes.gov.br |

Applications of Acetylisobutyryl Peroxide As a Polymerization Initiator

Principles of Free Radical Polymerization Initiation

Free radical polymerization is a fundamental method for synthesizing a wide array of polymers from vinyl monomers. fujifilm.com The process is a chain reaction that consists of three main stages: initiation, propagation, and termination. fujifilm.comyoutube.com The initiation step, where acetylisobutyryl peroxide plays its role, is critical as it generates the initial free radicals necessary to start the polymerization process. fujifilm.comopen.edu

The initiation process typically involves two key reactions. First, the initiator, in this case, a peroxide, undergoes homolytic cleavage, often induced by heat or UV light, to form two free radicals. youtube.comyoutube.com This decomposition is the rate-limiting step in the initiation process. youtube.com Subsequently, these highly reactive radicals attack a monomer molecule, adding to it and creating a new, larger radical. open.edu This new radical can then go on to react with more monomer units in the propagation stage. fujifilm.com

Role in the Synthesis of Thermoplastic Polymers (e.g., Polyolefins, Polystyrenes)

This compound, as a source of free radicals, is instrumental in the synthesis of various thermoplastic polymers. Thermoplastics are polymers that can be melted and reshaped, and their synthesis often relies on free radical polymerization.

The general mechanism involves the decomposition of the peroxide initiator to generate free radicals. These radicals then initiate the polymerization of monomers like styrene (B11656) to form polystyrene or various olefins to produce polyolefins. open.edu The reactivity of the monomer can vary depending on the type of polymerization. For example, in the synthesis of a copolymer of styrene and methyl methacrylate, radical polymerization using an initiator like benzoyl peroxide results in a copolymer with a composition similar to that of the monomer feed. fujifilm.com

Cross-linking Reactions in Elastomers and Composite Materials

Peroxides are widely used as cross-linking agents for polymers, including elastomers and the matrices of composite materials. iupac.orgnih.gov Cross-linking transforms the polymer from a soluble, viscous state to an insoluble, viscoelastic material by forming a three-dimensional network. polimi.it This process is essential for enhancing the mechanical properties and thermal stability of the final product. nih.govresearchgate.net

The mechanism of peroxide-induced cross-linking involves several steps:

Primary Radical Formation: The peroxide decomposes upon heating to form primary radicals. researchgate.net

Hydrogen Abstraction: These highly reactive radicals abstract hydrogen atoms from the polymer chains. researchgate.net

Polymer Radical Recombination: Two polymer macroradicals then combine to form a stable C-C bond, creating a cross-link. researchgate.net

This process is utilized in the vulcanization of rubbers and the curing of composite resins. iupac.org The efficiency of cross-linking can be influenced by the type and concentration of the peroxide, as well as the reaction conditions. researchgate.net For example, in the cross-linking of polyethylene (B3416737), dialkyl peroxides are considered highly efficient. nih.gov

Frontal Polymerization Mechanistic Studies

Frontal polymerization is a process where a localized reaction zone propagates through a monomer, converting it into a polymer. researchgate.net This method is particularly useful for the rapid curing of materials and can be initiated thermally or photochemically. nih.govmdpi.com

In thermal frontal polymerization, a thermally latent initiator is mixed with the monomer. mdpi.com The process is triggered by a heat source, which decomposes the initiator and initiates polymerization. mdpi.com The exothermic nature of the polymerization generates heat that sustains the propagation of the polymerization front. researchgate.net

Studies have investigated the use of various initiators in frontal polymerization. For instance, redox initiators have been explored as an alternative to conventional peroxide initiators to prevent the formation of gaseous byproducts and lower the front temperature, enabling bubble-free polymerization. mdpi.com The choice of initiator and its concentration can significantly impact the front velocity and the properties of the resulting polymer. researchgate.net

Controlled Radical Polymerization (CRP) with Diacyl Peroxides

Controlled radical polymerization (CRP), also known as living radical polymerization, offers precise control over the polymer's molecular weight, architecture, and functionality. sigmaaldrich.com This control is achieved by minimizing termination reactions. sigmaaldrich.com Several CRP techniques have been developed, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com

While conventional free radical initiators are used in CRP, the key is the presence of a mediating agent that reversibly deactivates the growing polymer chains. google.com For example, in a controlled radical polymerization process for (meth)acrylates, a classical free radical initiator is used in the presence of a stable free radical agent like a nitroxide. google.com

RAFT polymerization is a versatile CRP method that allows for the synthesis of polymers with well-defined structures. sigmaaldrich.com The process is mediated by a RAFT agent, typically a thiocarbonylthio compound, which controls the polymerization by reversibly transferring the growing radical chain.

The initiation of RAFT polymerization can be achieved using conventional thermal initiators like azo compounds or peroxides. The radicals generated from the initiator start the polymerization of the monomer. The growing polymer radical then reacts with the RAFT agent, forming a dormant species and a new radical that can initiate another polymer chain. This reversible process allows for the controlled growth of polymer chains.

A more recent and sustainable approach to RAFT polymerization involves the use of enzymes as initiators. nih.gov This method offers the advantage of conducting polymerization under mild conditions. nih.gov

In one such system, horseradish peroxidase (HRP) is used to catalyze the oxidation of acetylacetone (B45752) (ACAC) by hydrogen peroxide, generating ACAC radicals. nih.govresearchgate.net These radicals then initiate the RAFT polymerization of various vinyl monomers in the presence of a suitable RAFT agent. nih.govresearchgate.net This enzymatic initiation has been shown to be effective for a wide range of monomers and can even be performed in complex media like fetal bovine serum. researchgate.net Furthermore, to overcome the need for an oxygen-free environment, a dual-enzyme system, such as glucose oxidase (GOx) and HRP, can be employed. nih.gov GOx consumes oxygen to produce hydrogen peroxide, which is then used by HRP to generate the initiating radicals. nih.gov Another approach utilizes a nanostructured enzyme mimic, such as a glycine-modified metal-organic framework (MOF), which can generate reactive oxygen species from hydrogen peroxide to initiate RAFT polymerization. rsc.org

Impact on Polymer Microstructure and Architecture

The selection of an initiator in free-radical polymerization is a critical decision that significantly influences the final properties of the polymer. This compound, as an unsymmetrical diacyl peroxide, plays a distinct role in shaping the microstructure and architecture of the resulting polymer chains. Its thermal decomposition yields both acetyl and isobutyryl free radicals, which initiate polymerization and become incorporated as end-groups on the polymer chains. The nature of these radicals and the conditions under which they are generated have a profound effect on key polymer characteristics such as molecular weight, molecular weight distribution, and the degree of branching.

The primary impact of an initiator like this compound is on the molecular weight and the molecular weight distribution (MWD) of the polymer. The concentration of the initiator is inversely related to the polymer's molecular weight; a higher concentration of this compound leads to a greater number of initiation events, resulting in a larger number of shorter polymer chains and thus a lower average molecular weight. wikipedia.orgresearchgate.net Conversely, a lower initiator concentration produces fewer, longer chains, increasing the average molecular weight.

The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is also heavily influenced by the initiator. The goal in many polymerization processes is to achieve a narrow PDI, indicating a more uniform polymer. The type and concentration of the initiator are key variables in controlling this parameter. researchgate.netsafeclimber.org For instance, in the polymerization of vinyl chloride, using a blend of initiators with different activities has been shown to have a minimal impact on the PDI when compared to other productivity-enhancing strategies. researchgate.netsciexplore.ir

The following table illustrates the typical effect of initiator concentration on the molecular weight and PDI of Poly(vinyl chloride). While this data is representative of peroxide initiators in general, it demonstrates the fundamental relationship between initiator concentration and polymer architecture.

| Initiator System | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI = Mw/Mn) |

|---|---|---|---|

| Control Process (Single Mild Initiator) | 59,000 | 128,000 | 2.17 |

| "Cok" Process (Mixture of Fast, Mild, and Slow Initiators) | 60,000 | 131,000 | 2.18 |

Table 1. A comparison of molecular weight and polydispersity index (PDI) for Poly(vinyl chloride) produced with different initiator systems. The data shows that a carefully selected mixture of initiators ("Cok" process) can maintain a similar molecular weight and PDI to a standard control process. Data adapted from a 2018 study on VCM suspension polymerization. preprints.org

Furthermore, the structure of the initiator can affect the degree of branching in the polymer. The radicals generated from the decomposition of this compound can participate in chain transfer reactions with the monomer, solvent, or the polymer itself. Chain transfer to the polymer is a significant mechanism that introduces long-chain branches. The reactivity and steric hindrance of the acetyl and isobutyryl radicals can influence the frequency and nature of these chain transfer events, thereby modifying the polymer's architecture from a purely linear to a more branched structure. In the context of PVC production, such structural defects can impact the material's thermal stability and mechanical properties. mtrjem.com

The choice of initiator is particularly crucial in processes where specific polymer grades are required. For example, in the production of high K-value PVC (indicating high molecular weight), extremely active initiators are employed for low-temperature polymerization. nouryon.com this compound, with its specific decomposition kinetics, offers a tool for polymer chemists to fine-tune the microstructure and architecture to meet the demands of various applications.

Advanced Applications in Organic Synthesis Mediated by Acetylisobutyryl Peroxide

Electrophilic Reactivity of Diacyl Peroxides

Diacyl peroxides, including acetylisobutyryl peroxide, can function as sources of electrophilic oxygen. The oxygen-oxygen bond is polarized and weak (estimated at approximately 35 kcal/mole), making it susceptible to attack by nucleophiles. libretexts.org While not as commonly used in this context as peracids, the principle of electrophilic oxygen transfer is fundamental to their chemistry. unl.edu

The electrophilicity of the peroxide can be enhanced in several ways. In biological systems, binuclear non-heme iron enzymes activate peroxides for electrophilic reactions. nih.goviaea.orgnih.gov In synthetic chemistry, protonation or coordination to a Lewis acid can activate the peroxide, making it a more potent electrophile. mdpi.com This activation polarizes the O-O bond, facilitating its cleavage upon interaction with a nucleophilic substrate. For instance, the generation of a peroxy trichloroacetimidic acid from hydrogen peroxide and a nitrile creates a competent electrophilic oxygenating agent for hydroxylating oxindoles. organic-chemistry.org This principle of activating a peroxide towards electrophilic attack is a general strategy in organic synthesis. unl.edu

Oxidative Transformations in Organic Substrates

This compound and its congeners are effective oxidants for a variety of organic substrates. Their reactivity allows for transformations that can be difficult to achieve with other methods. Peroxides can function as primary oxidants, where the weak O-O bond is broken to deliver an oxygen atom to a substrate. nih.gov This capability is harnessed in several key synthetic operations, including epoxidations, Baeyer-Villiger oxidations, and N-oxidations.

Epoxidation is the process of forming an epoxide, a three-membered cyclic ether, from an alkene. This transformation is a cornerstone of organic synthesis. Peracids are the classic reagents for this reaction, functioning as electrophilic oxygen donors. libretexts.org The reaction is believed to proceed through a concerted, single-step mechanism that ensures syn-stereoselectivity. libretexts.org

While peracids are common, other peroxide-based systems can also effect epoxidation. For example, hydrogen peroxide can be used, often in conjunction with a catalyst or an activator, to form epoxides. youtube.comnih.gov The epoxidation of allylic alcohols can be catalyzed by methyltrioxorhenium with hydrogen peroxide, where a diperoxorhenium compound is the active catalytic species. nih.gov In the case of α,β-unsaturated carbonyl compounds, which are poor substrates for electrophilic epoxidation, a nucleophilic agent like hydrogen peroxide in alkaline conditions is effective. youtube.com The conversion of a nucleophilic peroxide into an electrophilic epoxidizing agent can be achieved by reacting it with a nitrile, demonstrating the tunability of peroxide reactivity. youtube.com Diacyl peroxides like this compound can participate in similar oxygen transfer reactions, although they are less frequently used for simple epoxidations compared to more selective reagents like m-CPBA.

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters and cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org The reaction is typically performed with peroxyacids or hydrogen peroxide in the presence of an acid. mdpi.comorganic-chemistry.org

The mechanism involves the initial attack of the oxidant on the protonated carbonyl group, forming a tetrahedral intermediate known as the Criegee intermediate. jk-sci.com This is followed by a concerted rearrangement where one of the alkyl or aryl groups migrates to the adjacent oxygen, displacing a carboxylate leaving group and forming the final ester or lactone product. jk-sci.com The migratory aptitude of the substituent is a key factor in determining the regioselectivity of the reaction, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.orgjk-sci.com The general order is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com The stereochemistry at the migrating center is retained during the rearrangement. jk-sci.com While peracids are the traditional reagents, the use of hydrogen peroxide with various catalysts is a more environmentally friendly alternative. mdpi.comwikipedia.org

| Ketone Substrate | Oxidant System | Product | Reference |

| Cyclic Ketones | H₂O₂ / Lewis or Brønsted Acid | Lactone | mdpi.com |

| Acyclic Ketones | Peroxyacid (e.g., m-CPBA) | Ester | organic-chemistry.orgjk-sci.com |

| Aromatic Aldehydes/Ketones | H₂O₂ / Seleninic Acid Catalyst | Ester/Phenol | jk-sci.com |

N-oxidation is the conversion of a nitrogen-containing functional group, typically an amine, to its corresponding N-oxide. This transformation is important in organic synthesis and is also a key process in drug metabolism. nih.gov Tertiary amines, as well as nitrogen-containing heterocycles like pyridines and quinolines, can be oxidized to their respective N-oxides. researchgate.netresearchgate.netarkat-usa.org

Various oxidizing agents can accomplish this, with hydrogen peroxide being a common and environmentally benign choice, often used with a catalyst. researchgate.netresearchgate.net For molecules containing multiple amine sites, selective oxidation can be a challenge. A successful strategy involves the in situ protonation of a more basic amine, rendering it less nucleophilic and allowing a less basic heteroaromatic nitrogen to be oxidized selectively. nih.gov Catalysts such as methyltrioxorhenium (MTO) or platinum(II) complexes can mediate the N-oxidation of tertiary and secondary amines using hydrogen peroxide under mild conditions. researchgate.netarkat-usa.org

| Substrate | Oxidant System | Product | Yield | Reference |

| Pyridine | 30% H₂O₂ / MTO | Pyridine N-oxide | High | arkat-usa.org |

| N,N-Dimethylaniline | 30% H₂O₂ / Ru/Al₂O₃ | N,N-Dimethylaniline N-oxide | 96% | researchgate.net |

| Quinine | HBF₄ / H₂O₂ / Iminium Salt Catalyst | Quinine N-oxide (at quinoline (B57606) N) | 54% | nih.gov |

| Tertiary Amines | H₂O₂ / Pt(II) Complex | N-oxide | Medium to Excellent | researchgate.net |

Direct Functionalization via Radical Pathways

Beyond its role as an electrophile, this compound is a potent source of radicals. The weak O-O bond can undergo homolytic cleavage upon heating or irradiation, generating two acyloxyl radicals (CH₃C(O)O• and (CH₃)₂CHC(O)O•). The isobutyryloxyl radical can readily undergo decarboxylation to form a stable isopropyl radical. These highly reactive radical species can initiate a variety of transformations by abstracting atoms (typically hydrogen) from organic substrates. beilstein-journals.orgnih.gov

This hydrogen atom transfer (HAT) step generates a carbon-centered radical on the substrate, which can then be intercepted by other reagents or undergo further reactions. beilstein-journals.orgnih.gov This radical-relay mechanism is a powerful strategy for C-H functionalization, allowing for the direct conversion of inert C-H bonds into valuable functional groups. For example, in the presence of a suitable peroxide initiator, benzylic C-H bonds can be oxygenated or aminated. nih.gov The generation of radicals from peroxides is a foundational concept in many coupling and functionalization reactions that proceed via a radical chain mechanism. nih.govbeilstein-journals.org

Transition Metal-Catalyzed Reactions Involving Diacyl Peroxides

The reactivity of diacyl peroxides like this compound can be significantly modulated and expanded through the use of transition metal catalysts. researchgate.netnih.gov Transition metals can engage with peroxides in several ways, most commonly by facilitating the cleavage of the O-O bond to generate reactive intermediates. researchgate.net These processes can lead to either radical or ionic reaction pathways.

In many cases, a low-valent metal catalyst is oxidized by the peroxide, generating a high-valent metal species and a radical. This is a common initiation step in radical-based C-H functionalization and cross-coupling reactions. beilstein-journals.orgnih.govresearchgate.net For example, a Cu(I) catalyst can react with a peroxide to generate a Cu(II) species and an alkoxyl radical, which then performs a hydrogen atom abstraction from the substrate to fuel the catalytic cycle. nih.gov Similarly, iron catalysts are frequently used to activate peroxides for radical azidation or peroxidation reactions. beilstein-journals.orgresearchgate.net

Alternatively, the metal can coordinate to the peroxide, activating it for nucleophilic attack or forming a high-valent metal-oxo species. nih.govresearchgate.net These metal-oxo intermediates are potent oxidants capable of performing a range of transformations, including C-H hydroxylation via a "radical-rebound" mechanism, which is characteristic of enzymes like cytochrome P450. nih.gov The choice of metal, ligand, and peroxide determines the reaction outcome, making transition metal catalysis a highly versatile tool for harnessing the reactivity of this compound and other diacyl peroxides. snnu.edu.cn

Theoretical and Computational Chemistry of Acetylisobutyryl Peroxide

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of acetylisobutyryl peroxide. mdpi.com High-level ab initio calculations are employed to understand the fundamental chemical principles and energetics of the oxygen-oxygen bond. wayne.edu These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule, which are crucial for understanding its stability and reaction mechanisms.

The reactivity of peroxides, including this compound, is an active area of research that offers considerable insight into the behavior of this class of highly reactive molecules. wayne.edu The electronic features of molecules containing an O-O bond are a key focus of these computational studies. wayne.edu By analyzing parameters such as orbital energies, charge distributions, and electrostatic potentials, researchers can predict the most likely sites for nucleophilic or electrophilic attack, thereby understanding the molecule's reactivity towards other chemical species. mdpi.comelsevierpure.com

Computational Modeling of O–O Bond Dissociation Energies

A critical aspect of peroxide chemistry is the strength of the O–O bond, which is quantified by its bond dissociation energy (BDE). Computational modeling has become a reliable tool for determining these values, which are vital for both safety and mechanistic considerations in laboratory and industrial applications. wayne.eduresearchgate.net

Historically, a generic O-O bond energy of approximately 34 kcal/mol was often assumed for peroxides. wayne.edu However, more sophisticated computational methods have revealed that this value is significantly higher, with a median of around 45 kcal/mol for a variety of peroxides. wayne.eduresearchgate.net High-level ab initio calculations, such as the G2 and CBS-APNO methods, have been instrumental in reassessing and providing more accurate BDEs for a wide range of peroxides. wayne.eduwayne.eduresearchgate.net For instance, calculations at the G2 level of theory have provided bond dissociation enthalpies for several peroxides, highlighting the sensitivity of the O-O bond energy to the molecular environment. wayne.edu

The table below presents computationally determined O-O bond dissociation enthalpies for a selection of peroxides, illustrating the range of values and the influence of substituent groups.

| Compound Name | O-O Bond Dissociation Enthalpy (kcal/mol) | Computational Method |

| Hydrogen peroxide (HOOH) | 50 | G2 |

| Methyl hydroperoxide (CH3OOH) | 45 | G2 |

| Dimethyl peroxide (CH3OOCH3) | 39 | G2 |

| Peroxyformic acid (HC(O)OOH) | 48 | G2 |

| Peroxyacetic acid (CH3C(O)OOH) | 48 | G2 |

| Diacetyl peroxide | 38 | G2(MP2) |

| Trifluoroperoxyacetic acid | 49 | G2(MP2) |

| Di-tert-butyl peroxide | 42.35 | CBS-APNO |

This table showcases a selection of O-O bond dissociation enthalpies calculated using various high-level computational methods. wayne.eduwayne.edu

It is important to note that density functional theory (DFT) methods, while computationally less expensive, can sometimes underestimate peroxide BDEs by as much as 10 kcal/mol compared to higher-level theories. researchgate.netchemrxiv.org Therefore, careful selection of the computational method is crucial for obtaining accurate BDE predictions. chemrxiv.org

Simulation of Decomposition Reaction Pathways and Energy Landscapes

Computational simulations are invaluable for mapping out the complex reaction pathways and energy landscapes of peroxide decomposition. researchgate.net The thermal decomposition of peroxides can proceed through various mechanisms, and computational studies help to elucidate the most favorable routes. researchgate.net

For example, in the case of diacetyl peroxide, it was initially assumed that thermal decomposition proceeded via a simple O–O bond cleavage. wayne.edu However, later computational studies at the G2 level predicted a more complex mechanism involving scrambling through sigmatropic rearrangements, leading to a revised O–O bond dissociation enthalpy of 36.9 kcal/mol. wayne.edu More recent calculations at the CBS-APNO level have further refined this value to 32.87 kcal/mol. wayne.edu These examples underscore the power of computational chemistry in refining our understanding of reaction mechanisms.

Molecular Dynamics Simulations of Peroxide Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how peroxides interact with their environment at an atomic level. nih.gov These simulations are particularly useful for studying processes such as molecular encounters and recognition, which are fundamental to understanding reaction dynamics in solution. nih.govnih.gov

MD simulations can be used to investigate the interactions of peroxides with other molecules, including solvents and potential reactants. scielo.br By simulating the trajectories of atoms over time, researchers can observe how intermolecular forces, such as hydrogen bonds and van der Waals interactions, influence the behavior of the peroxide. nih.govnih.gov For instance, simulations can reveal the formation of transient complexes and the role of solvent molecules in stabilizing or destabilizing the peroxide. nih.gov

In the context of enzymatic reactions involving peroxides, MD simulations can elucidate the binding of the peroxide to the active site of an enzyme and the subsequent catalytic steps. nih.govscielo.br While direct MD simulations of this compound interactions are not widely reported, the principles and methodologies are applicable and can provide valuable insights into its behavior in various chemical systems.

Application of Machine Learning in Peroxide Chemistry Prediction

Machine learning (ML) is an emerging tool in computational chemistry that holds significant promise for predicting the properties and reactivity of molecules, including peroxides. nih.govyoutube.com ML models, often referred to as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, can be trained on existing experimental and computational data to predict various molecular characteristics. nih.govbilkent.edu.tr

For peroxides, ML models could be developed to predict properties such as O–O bond dissociation energies, thermal stability, and reactivity towards different substrates. youtube.comresearchgate.net These models leverage molecular descriptors, which are numerical representations of a molecule's structure, to learn the complex relationships between structure and property. youtube.com

The development of accurate ML models for peroxide chemistry could significantly accelerate the discovery and design of new peroxide-based reagents and materials with desired properties. youtube.comchemrxiv.org By enabling the rapid screening of large numbers of virtual compounds, ML can help to identify promising candidates for further experimental investigation, thereby streamlining the research and development process. nih.govchemrxiv.org While the application of ML specifically to this compound is still a developing area, the general success of ML in chemical prediction suggests a high potential for its future use in this field. bilkent.edu.trresearchgate.net

Advanced Analytical Methodologies for Peroxide Research

The investigation of reactive intermediates like acetylisobutyryl peroxide necessitates a sophisticated analytical toolkit. Understanding its decomposition pathways, identifying transient species, and quantifying its presence in complex matrices requires the application of advanced methodologies. These techniques provide crucial data for mechanistic elucidation, kinetic modeling, and the development of controlled applications.

Future Directions and Emerging Research Avenues for Diacyl Peroxide Chemistry

Design of Novel Diacyl Peroxides with Tunable Reactivity

The design and synthesis of new diacyl peroxides with tailored reactivity is a key area of ongoing research. By modifying the structure of the acyl groups, chemists can fine-tune the peroxide's stability, decomposition rate, and the types of radicals generated. rsc.org This allows for greater control over chemical reactions, leading to higher yields and selectivity.

Recent studies have focused on creating diacyl peroxides that can serve as sources of both O- and C-functional groups, a departure from their classical role as mere radical initiators. nih.govrsc.org This dual reactivity expands their synthetic utility, enabling unprecedented chemical transformations. nih.govrsc.org The ability to control whether a diacyl peroxide acts as an electrophile, an oxidant, or a radical source is a significant area of investigation. nih.govresearchgate.net

For instance, the reactivity of manganese complexes with diacyl peroxides has been shown to be tunable. Instead of the expected oxidation, the use of manganese(II) acetate (B1210297) with diacyl peroxides can lead to the C-H functionalization of imidazole (B134444) N-oxides with an alkyl fragment. acs.org This transformation proceeds through the generation of catalytic Mn(IV)/Mn(III) species and an alkyl radical. acs.org

The table below illustrates the tunable reactivity of diacyl peroxides with manganese complexes.

Table 1: Tunable Reactivity of Diacyl Peroxides with Manganese Complexes

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield (%) |

|---|---|---|---|---|

| Imidazole N-oxide | Diacyl peroxide | Mn(OAc)₂ | 5-alkylated 2H-imidazole N-oxide | 23-89 |

| Imidazole N-oxide | Diacyl peroxide from 4-oxopentanoic acid | Mn(OAc)₂ | Carbonyl-containing product | 75 |

| Dimethyl-2H-imidazole N-oxide | Diacyl peroxide with ω-functional groups | Mn(OAc)₂ | 5-alkylated 2H-imidazole N-oxides with functional groups | 26-89 |

Sustainable Production Methods for Peroxides

The traditional industrial production of peroxides, such as the anthraquinone (B42736) autoxidation process for hydrogen peroxide, is often complex and energy-intensive. mdpi.comnih.gov Consequently, there is a growing demand for more sustainable and environmentally friendly production methods.

One promising approach is the direct synthesis of hydrogen peroxide from hydrogen and oxygen. mdpi.com This method is cleaner and more straightforward than the anthraquinone process. mdpi.com Research in this area focuses on developing highly selective and active catalysts, such as palladium-based nanoparticles, to improve the efficiency of the direct synthesis and minimize the formation of water as a byproduct. mdpi.comillinois.edu The use of microreactors is also being explored to enable the continuous and safer production of peroxides. mdpi.com

Another innovative and sustainable approach involves the electrochemical synthesis of hydrogen peroxide via a selective two-electron oxygen reduction reaction. nih.gov This method offers an attractive alternative to the energy-consuming anthraquinone process. nih.gov Research is focused on designing efficient electrocatalysts, including noble metal-based, transition metal-based, and carbon-based materials, to enhance the electroactivity and selectivity of H₂O₂ generation. nih.gov

A recent patent describes a process for producing diacyl peroxides by reacting an anhydride (B1165640) with an aldehyde and oxygen. google.com This method is considered more economical as it allows for the production of diacyl peroxides from relatively inexpensive aldehydes. google.com The process also includes the recycling of the anhydride, further enhancing its sustainability. google.com

Advanced Catalysis for Selective Peroxide Transformations

The development of advanced catalytic systems is crucial for unlocking the full potential of diacyl peroxides in organic synthesis. Transition-metal catalysis, in particular, has been instrumental in controlling the reactivity of diacyl peroxides and enabling novel transformations. nih.govrsc.orgrsc.org

Researchers are exploring the use of various transition metals to catalyze reactions involving diacyl peroxides, leading to the formation of C-C and C-heteroatom bonds with high selectivity. nih.govrsc.org These catalytic systems can steer the reaction towards a desired pathway, be it radical-based or involving the peroxide as an electrophile or oxidant. nih.govrsc.org

For example, manganese complexes have been used to generate alkyl radicals from diacyl peroxides for C-H functionalization reactions. acs.org The choice of catalyst and reaction conditions can be tuned to favor specific outcomes, highlighting the importance of catalyst design in controlling peroxide reactivity. acs.org

The table below summarizes recent advances in the catalytic applications of diacyl peroxides.

Table 2: Advanced Catalysis for Diacyl Peroxide Transformations

| Catalyst System | Diacyl Peroxide Role | Transformation Type | Application |

|---|---|---|---|

| Transition-metal catalysts | Source of O- and C-functional groups | C-C and C-heteroatom bond formation | Organic synthesis |

| Mn(OAc)₂ | Alkyl radical source | C-H functionalization | Synthesis of functionalized heterocycles |

| Palladium-based catalysts | Oxidant | Direct synthesis of H₂O₂ | Green chemistry |

| Gold-palladium nanoparticles | Oxidant | Direct synthesis of H₂O₂ | Sustainable production |

Exploration of Diacyl Peroxides in Advanced Materials Science

The ability of diacyl peroxides to generate radicals under controlled conditions makes them valuable tools in materials science. numberanalytics.com They are widely used as initiators in free-radical polymerization to produce a variety of polymers with diverse applications, from plastics and coatings to advanced materials with specific properties. numberanalytics.comnumberanalytics.com

The choice of diacyl peroxide can significantly influence the polymerization process, including the rate of reaction and the properties of the resulting polymer. numberanalytics.com This allows for the synthesis of materials with tailored characteristics. numberanalytics.com

Emerging applications in materials science include the use of diacyl peroxides in the synthesis of advanced materials for electronics, drug delivery, and nanotechnology. numberanalytics.com For instance, the controlled radical generation from diacyl peroxides can be utilized to modify surfaces, create block copolymers, and synthesize functional nanoparticles.

Interdisciplinary Research Integrating Peroxide Chemistry

The versatility of peroxide chemistry lends itself to interdisciplinary research, bridging organic synthesis, materials science, biology, and environmental science.

In biology and medicine, there is growing interest in the role of hydrogen peroxide as a signaling molecule in cellular processes. mdpi.comnih.gov Understanding the fundamental chemistry of peroxides can provide insights into these biological functions and potentially lead to the development of new therapeutic strategies. mdpi.comnih.gov

In environmental science, peroxide-based technologies are being developed for water treatment and soil remediation. The strong oxidizing power of peroxides can be harnessed to break down pollutants and contaminants.

The integration of peroxide chemistry with other fields is expected to drive innovation and lead to the discovery of new applications for this important class of compounds.

Q & A

Q. What are the best practices for safely storing Acetylisobutyryl peroxide in a laboratory setting?

- Methodological Answer: Store this compound under an inert gas (e.g., nitrogen or argon) to minimize oxidation and degradation . Monitor container volume for evaporative loss, and test for peroxides before each use using validated methods like test strips or iodide tests . Label containers with critical dates (received, opened, discard-by) and peroxide test results to ensure traceability . Dispose of expired or unused material promptly, adhering to institutional EH&S protocols .

Q. How should researchers test for peroxide formation in this compound during storage?

- Methodological Answer: Use Method A (Test Strips) for routine detection of inorganic/organic peroxides, suitable for simple ethers but validated for broader use with peroxides like Acetylisobutyryl . Follow manufacturer instructions for strip sensitivity (e.g., JT Baker or Sigma/Aldrich strips). For quantitative analysis, employ Method B (Iodide Test) , which involves acidifying the sample, adding potassium iodide, and titrating liberated iodine . Record results; if peroxide concentrations exceed 10 ppm, deactivate or dispose of the material following EH&S guidelines .

Q. What personal protective equipment (PPE) is recommended when handling this compound?

- Methodological Answer: Wear Neoprene gloves and protective clothing made from materials like DuPont Tychem® CPF2, which resist permeation by peroxides . Use indirect-vent, splash-resistant goggles and face shields when handling solids or corrosive forms . Ensure PPE is clean, available daily, and inspected for integrity before use.

Advanced Research Questions

Q. How can researchers design experiments to study the oxidative kinetics of this compound under varying conditions?

- Methodological Answer: Design experiments with controlled variables (temperature, solvent polarity, concentration) to measure reaction rates. Use techniques like UV-Vis spectroscopy to track peroxide decomposition or radical formation . Include inert controls (e.g., argon-purged samples) to isolate ambient oxygen effects. Replicate experiments to account for batch-to-batch variability in peroxide stability .

Q. What methodologies are recommended for resolving contradictions in reported reactivity data of this compound across studies?

- Methodological Answer: Conduct a systematic review to assess methodological differences (e.g., purity of starting materials, storage conditions, testing intervals) using frameworks like the Cochrane Handbook . Perform meta-analyses to identify trends in reactivity thresholds or decomposition pathways. Validate conflicting results through controlled replication studies with standardized protocols .

Q. How should researchers address inconsistencies in toxicity profiles of this compound observed in long-term studies?

- Methodological Answer: Design longitudinal studies with rigorous exposure controls (e.g., fixed concentrations, controlled environments) to isolate chronic effects . Use in vitro assays (e.g., cytotoxicity tests on human cell lines) to supplement in vivo data. Cross-reference findings with structurally similar peroxides (e.g., benzoyl peroxide) to identify class-specific toxicological patterns .

Q. What experimental strategies mitigate decomposition during synthesis or purification of this compound?

- Methodological Answer: Optimize synthesis under low-temperature conditions (<0°C) to reduce thermal degradation. Use stabilizers like chelating agents (e.g., EDTA) to inhibit metal-catalyzed decomposition . Purify via cold crystallization in non-polar solvents (e.g., hexane) and store intermediates under inert atmospheres. Validate purity via NMR or HPLC-MS before further use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.